![molecular formula C36H66N6 B13176207 [8-(Aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine;[8-(aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine;[9-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B13176207.png)
[8-(Aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine;[8-(aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine;[9-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[8-(Aminomethyl)-3-tricyclo[52102,6]decanyl]methanamine, [8-(aminomethyl)-4-tricyclo[52102,6]decanyl]methanamine, and [9-(aminomethyl)-3-tricyclo[52102,6]decanyl]methanamine are complex organic compounds characterized by their tricyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. One common method includes the reaction of tricyclo[5.2.1.02,6]decane derivatives with aminomethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of these compounds may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to optimize the reaction efficiency and scalability. The production process is designed to minimize impurities and maximize the yield of the target compounds.
Chemical Reactions Analysis
Types of Reactions
These compounds undergo various chemical reactions, including:
Oxidation: The compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert these compounds into their reduced forms.
Substitution: These compounds can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of more complex molecules.
Biology: These compounds can be used in the study of biological processes and as potential drug candidates.
Medicine: Research is ongoing to explore their potential therapeutic applications.
Industry: They are used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets. They may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific compound and its application.
Comparison with Similar Compounds
Similar Compounds
- 3(4),8(9)-Bis(aminomethyl)tricyclo[5.2.1.02,6]decane
- Octahydro-4,7-methanoindene-1(2),5(6)-dimethanamine
Uniqueness
These compounds are unique due to their specific tricyclic structures and the presence of aminomethyl groups
Properties
Molecular Formula |
C36H66N6 |
|---|---|
Molecular Weight |
582.9 g/mol |
IUPAC Name |
[8-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine;[8-(aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine;[9-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine |
InChI |
InChI=1S/3C12H22N2/c13-5-7-1-10-8-3-9(6-14)11(4-8)12(10)2-7;13-5-7-1-2-10-11-4-8(12(7)10)3-9(11)6-14;13-5-7-1-2-10-8-3-9(6-14)11(4-8)12(7)10/h3*7-12H,1-6,13-14H2 |
InChI Key |
CMXNDVKNCSYFJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CC(C(C3)C2C1CN)CN.C1CC2C3CC(C2C1CN)CC3CN.C1C(CC2C1C3CC(C2C3)CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


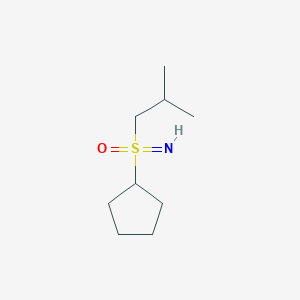
![2-(4-Fluorophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13176139.png)
![5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13176140.png)
![7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid](/img/structure/B13176141.png)

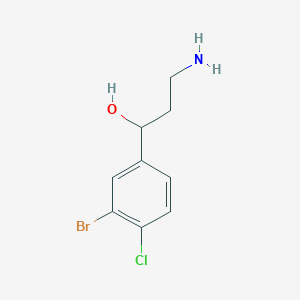
![2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane](/img/structure/B13176168.png)
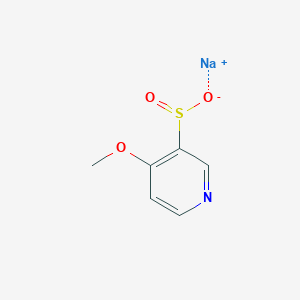
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13176176.png)
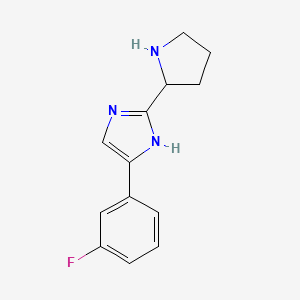

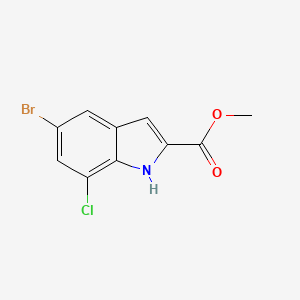
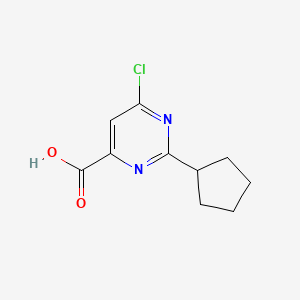
![2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13176198.png)
